(4E)-4-[hydroxy(phenyl)methylidene]-1-(4-methylphenyl)-5-phenylpyrrolidine-2,3-dione
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Overview
Description
4-BENZOYL-3-HYDROXY-1-(4-METHYLPHENYL)-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a pyrrol-2-one core
Preparation Methods
The synthesis of 4-BENZOYL-3-HYDROXY-1-(4-METHYLPHENYL)-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The synthetic routes often include the use of benzoyl chloride, hydroxy compounds, and phenyl derivatives under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and specific temperature and pressure settings.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzoyl and phenyl groups.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions often involve specific temperatures and pH levels to ensure the desired product formation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include modified pyrrol-2-one derivatives.
Scientific Research Applications
4-BENZOYL-3-HYDROXY-1-(4-METHYLPHENYL)-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-BENZOYL-3-HYDROXY-1-(4-METHYLPHENYL)-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
Similar compounds include other pyrrol-2-one derivatives with varying substituents. For example:
4-BENZOYL-3-HYDROXY-1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-5-(4-METHYLPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: This compound has a benzothiazolyl group instead of a phenyl group, which may alter its chemical properties and applications.
4-BENZOYL-3-HYDROXY-1-(2-HYDROXYETHYL)-5-(4-METHYLPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE:
Properties
Molecular Formula |
C24H19NO3 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
(4E)-4-[hydroxy(phenyl)methylidene]-1-(4-methylphenyl)-5-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H19NO3/c1-16-12-14-19(15-13-16)25-21(17-8-4-2-5-9-17)20(23(27)24(25)28)22(26)18-10-6-3-7-11-18/h2-15,21,26H,1H3/b22-20+ |
InChI Key |
DGYBJZOKYRXZGG-LSDHQDQOSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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